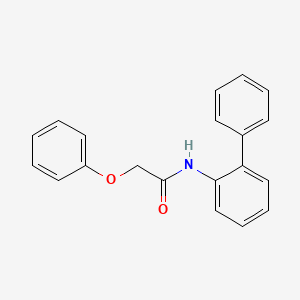

N-2-biphenylyl-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(15-23-17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGVGWWMSAFCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Phenoxyacetamide Core Structures

The formation of the phenoxyacetamide core is a critical step in the synthesis of the target compound. This can be achieved through several reliable methods.

A primary method for synthesizing the ether linkage in phenoxyacetamides is the Williamson ether synthesis. missouri.eduwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of phenoxyacetamide synthesis, a phenoxide ion acts as the nucleophile, attacking an alkyl halide, such as an α-haloacetamide. missouri.eduwikipedia.orgmasterorganicchemistry.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group. wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

The phenoxide nucleophile is typically generated by treating a phenol (B47542) with a base. The basicity of the chosen base is important; for phenols, which are more acidic than alcohols, a moderately strong base is often sufficient. missouri.edu

An alternative nucleophilic substitution approach involves the reaction of a carboxylate anion with an alkyl halide to form an ester, which can then be converted to the amide. libretexts.org

Condensation reactions provide a direct and widely used route to form the amide bond in phenoxyacetamides. libretexts.orglibretexts.org This process involves the coupling of a carboxylic acid (phenoxyacetic acid or a derivative) with an amine (in this case, 2-aminobiphenyl). acs.orgumich.edu

Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically "activated" to enhance its reactivity. umich.edusinica.edu.tw This activation can be achieved in several ways:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or phosphorus pentachloride. sinica.edu.tw The resulting acyl chloride readily reacts with the amine to form the amide. sinica.edu.tw

Use of Coupling Reagents: A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. acs.orgrsc.org These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. umich.edu Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. libretexts.orgnih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU). peptide.comuni-kiel.desigmaaldrich.com

The general mechanism for these coupling reactions involves the formation of a highly reactive activated intermediate, such as an O-acylisourea with carbodiimides, which is then readily attacked by the amine nucleophile. umich.edu

The biphenyl (B1667301) moiety is a key structural feature of N-2-biphenylyl-2-phenoxyacetamide. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, and are particularly well-suited for the synthesis of biphenyls and their derivatives. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. rsc.orggoogle.com This reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. rsc.orgnih.gov The key steps in the catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The aryl group from the organoboron compound is transferred to the palladium(II) complex.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst. rsc.org

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), can also be employed for biphenyl synthesis. researchgate.net These methods have found extensive application in the synthesis of complex molecules, including pharmaceuticals. researchgate.netnih.gov

Targeted Synthesis of this compound and its Direct Analogues

The synthesis of this compound can be accomplished by combining the strategies outlined above. A common approach involves the coupling of 2-aminobiphenyl (B1664054) with phenoxyacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. Careful control of reaction conditions, including temperature and stoichiometry, is important to maximize the yield and minimize the formation of byproducts.

Alternatively, a palladium-catalyzed C-N cross-coupling reaction could be employed to form the amide bond. mit.edu This would involve the reaction of an aryl halide with a phenoxyacetamide.

Derivatization Strategies and Analogue Generation

The phenoxyacetamide scaffold allows for extensive derivatization, enabling the generation of a wide range of analogues with potentially diverse properties. nih.govnih.govresearchgate.net

Substituents can be introduced onto the phenyl rings of the phenoxyacetamide moiety or the biphenyl group to explore structure-activity relationships. nih.govjocpr.com This can be achieved by using appropriately substituted starting materials. For example, substituted phenols can be used in the Williamson ether synthesis or substituted phenoxyacetic acids can be used in the amide coupling step. ptfarm.plgoogle.com Similarly, substituted anilines or substituted arylboronic acids can be used to introduce functionality onto the biphenyl ring system. jocpr.comnih.gov

The introduction of various functional groups, such as halogens, alkyl groups, and alkoxy groups, can significantly influence the electronic and steric properties of the molecule. ptfarm.plgoogle.com

Interactive Data Table: Synthetic Methods for Phenoxyacetamide and Biphenyl Moieties

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Moiety | References |

| Williamson Ether Synthesis | Phenol, Alkyl Halide | Base (e.g., KOH, NaH) | Phenoxy Ether | missouri.edu, wikipedia.org, miracosta.edu |

| Amide Condensation | Carboxylic Acid, Amine | Coupling Reagents (e.g., DCC, EDC, HATU) | Amide | acs.org, nih.gov, umich.edu |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Biphenyl | rsc.org, nih.gov |

| C-N Cross-Coupling | Aryl Halide, Amide | Palladium Catalyst, Ligand, Base | N-Aryl Amide | nih.gov, mit.edu |

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic moieties into the this compound scaffold is a common strategy to modulate its physicochemical and biological properties. Thiazole-containing aromatic heterocycles, for instance, are known to interact with various biological targets. umich.edu A general approach to incorporate a thiazole (B1198619) ring involves a multi-step synthesis starting from a substituted aniline (B41778). umich.edu

One potential pathway could begin with the protection of p-phenylenediamine, followed by amide formation and deprotection to yield 4-amino-N-phenylacetamide intermediates. umich.edu These intermediates can then be converted into isothiocyanates, which subsequently react to form thioureas. umich.edu The final step involves the condensation of these thioureas with α-halocarbonyl compounds to construct the desired 2-amino-1,3-thiazole ring system attached to the N-phenylacetamide core. umich.edu

Another versatile heterocyclic precursor is isatin (B1672199). The isatin scaffold can be modified by incorporating a phenylacetamide moiety at the isatin nitrogen. nih.gov This is typically achieved by reacting the isatin with a 2-chloro-N-phenylacetamide in the presence of a suitable base in a solvent like dimethylformamide (DMF). nih.gov This method provides a foundation for creating isatin-based sulfonamides, which have shown a range of biological activities. nih.gov

The synthesis of hydrazones based on a (2-hydrazinylthiazol-4-yl)furoxan core represents another example of incorporating complex heterocyclic systems. thieme-connect.de This involves the regioselective condensation of bromoacetylfuroxans with thiosemicarbazide (B42300) to form hydrazinylthiazoles, which then react with aldehydes to yield the final hydrazone products. thieme-connect.de Such strategies could be adapted to introduce furoxan and thiazole moieties into an this compound framework.

| Compound Name | Structure |

| This compound | C₂₀H₁₇NO₂ |

| p-phenylenediamine | C₆H₈N₂ |

| 4-amino-N-phenylacetamide | C₈H₁₀N₂O |

| Isatin | C₈H₅NO₂ |

| 2-chloro-N-phenylacetamide | C₈H₈ClNO |

| Thiazole | C₃H₃NS |

| Furoxan | C₂H₂N₂O₂ |

| Thiosemicarbazide | CH₅N₃S |

Modifications at the Acetamide (B32628) Nitrogen

Modifications at the nitrogen atom of the acetamide group in this compound can significantly influence the compound's properties. The amide bond itself is a highly stable functional group due to resonance, which imparts a partial double bond character to the C-N bond. nih.gov However, various chemical methods can be employed to achieve modifications at this position.

A common transformation is N-acylation. For instance, N-acylisatin derivatives can be synthesized, which can then undergo ring-opening reactions. researchgate.net This suggests that the nitrogen of the acetamide in the parent compound could potentially be further acylated to introduce additional functional groups.

Furthermore, the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showcases the versatility of the acetamide nitrogen in accommodating a wide range of substituents. nih.gov In this case, various anilines and amines are reacted with chloroacetyl chloride to form 2-chloro-N-substituted-acetamides, which are then coupled with 2-mercaptobenzimidazole. nih.gov This highlights the potential for attaching diverse heterocyclic and aromatic groups via the acetamide nitrogen.

| Compound Name | Structure |

| N-acylisatin | Varies |

| Chloroacetyl chloride | C₂H₂Cl₂O |

| 2-mercaptobenzimidazole | C₇H₆N₂S |

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of this compound and its derivatives can be significantly enhanced through the application of advanced synthetic techniques and reaction optimization strategies. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a simple, clean, and efficient method for preparing biologically active molecules. researchgate.net For example, the microwave-promoted condensation of N-acylisatin with various aniline derivatives has been successfully used to synthesize N-phenylacetamide derivatives. researchgate.net This technique can accelerate reaction rates and improve yields compared to conventional heating methods.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used for the α-arylation of 2-chloroacetamides with aryl- or heteroaryltrifluoroborate salts. nih.gov This method is notable for its tolerance of a wide variety of functional groups and its avoidance of harsh reaction conditions, such as the use of strong bases. nih.gov

Another relevant advanced technique is the palladium-catalyzed double N-arylation of primary amines, which allows for the one-pot synthesis of complex heterocyclic structures like phenoxazines and phenothiazines from readily available starting materials. rsc.org Such catalytic systems could potentially be adapted for the synthesis of this compound by coupling 2-biphenylamine with a suitable phenoxyacetylating agent. The development of efficient catalysts and optimization of reaction conditions, such as solvent, temperature, and ligand choice, are critical for the success of these advanced synthetic approaches.

| Reagent/Catalyst | Application |

| Microwave Irradiation | Accelerated synthesis of N-phenylacetamide derivatives researchgate.net |

| Palladium Catalysts | Cross-coupling reactions for C-C and C-N bond formation nih.govrsc.org |

| Aryltrifluoroborate Salts | Nucleophilic partners in Suzuki-Miyaura coupling nih.gov |

Biological Activities and Preclinical Investigations Excluding Clinical Data

Enzyme Inhibition Profiles

Research into 2-phenoxyacetamide (B1293517) analogues has primarily centered on their ability to inhibit monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters. Furthermore, the broader class of amide-containing compounds has been investigated for effects on other enzymes, such as fatty acid amide hydrolase (FAAH).

Monoamine oxidases are a family of enzymes that exist in two primary forms, MAO-A and MAO-B, both of which are important targets for drugs aimed at treating neurological and psychiatric disorders. frontiersin.org The acetamide (B32628) group present in compounds like N-2-biphenylyl-2-phenoxyacetamide is hypothesized to play a significant role in the inhibition of MAO activities. nih.gov

A study involving a series of synthesized 2-phenoxyacetamide analogues demonstrated that many of these compounds exhibit a higher inhibitory activity against MAO-A than MAO-B. nih.gov The selectivity of these analogues appears to be influenced by the nature and position of substituents on the phenoxy ring. For instance, the introduction of methyl and methoxy (B1213986) groups on the benzene (B151609) ring tended to enhance the inhibitory activity towards MAO-A more than MAO-B. nih.gov

One notable analogue, 2-(4-methoxyphenoxy)acetamide (B189527) (referred to as compound 12 in a key study), was identified as a highly specific MAO-A inhibitor, with a selectivity index (SI) of 245. nih.gov The SI is calculated as the ratio of the IC50 value for MAO-B to that of MAO-A. In contrast, another analogue, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21), was found to be the most potent, though less selective, inhibitor of both MAO-A and MAO-B, with IC50 values of 0.018 µM and 0.07 µM, respectively. nih.gov

Table 1: MAO Inhibitory Activity of Selected 2-Phenoxyacetamide Analogues

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetamide (Compound 12) | Data not specified | Data not specified | 245 |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) | 0.018 | 0.07 | ~0.26 |

Data sourced from a study on 2-phenoxyacetamide analogues. nih.gov The IC50 values for compound 12 were not explicitly provided in the text, but its high selectivity for MAO-A was highlighted.

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in drug development. Reversible inhibitors offer a potential safety advantage as their effects can diminish with decreasing concentrations of the drug. frontiersin.org For the 2-phenoxyacetamide class of compounds, the reversibility of MAO inhibition was investigated for the highly selective MAO-A inhibitor, 2-(4-methoxyphenoxy)acetamide (compound 12). nih.gov

Through a repeated washing method, it was demonstrated that the enzyme activities of both MAO-A and MAO-B could be recovered by more than 80% after treatment with this compound. nih.gov This finding indicates that the inhibition of MAOs by this particular 2-phenoxyacetamide analogue is reversible. nih.gov

The inhibitory potency of the 2-phenoxyacetamide analogues against MAO-A and MAO-B was determined using in vitro enzyme assays with recombinant human enzymes. nih.gov These assays allow for the direct measurement of the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value). The results from these assays formed the basis for determining the potency and selectivity of the synthesized compounds. nih.gov

To assess the inhibitory activity of these compounds in a more biologically relevant environment, experiments were conducted using lysates from human cell lines. nih.gov Specifically, lysates from SH-SY5Y neuroblastoma cells, which endogenously express MAO-A, and HepG2 human hepatocellular liver carcinoma cells, which possess MAO-B activity, were utilized. nih.gov

Several of the most potent 2-phenoxyacetamide analogues from the in vitro assays were tested in these cellular lysates. nih.gov The results confirmed that these compounds were capable of inhibiting the native enzymes within the cell lysates. nih.gov However, it was observed that the compounds generally displayed lower inhibitory potency in the cell lysates compared to the purified recombinant enzymes. nih.gov For instance, while (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21) remained the most potent inhibitor in both cell lysates, its activity was significantly reduced compared to the enzyme assays. nih.gov Despite this, the relative selectivity of some compounds for MAO-A over MAO-B was consistent with the findings from the enzyme assays. nih.gov

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other bioactive fatty acid amides. nih.gov Inhibition of FAAH is being explored as a therapeutic strategy for pain and other neurological conditions. While direct studies on the FAAH inhibitory activity of this compound are not available, the broader chemical class of amides has been a focus of FAAH inhibitor development. For example, compounds like OL135, an alpha-keto heterocyclic compound, have been identified as potent and reversible FAAH inhibitors with an IC50 of approximately 5 nM for the rat enzyme. nih.gov There is currently no specific data to suggest that this compound or its close analogues are significant inhibitors of FAAH.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

No studies have been identified that evaluate the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase-1 (PARP-1). While phenoxyacetamide derivatives have been explored as potential PARP-1 inhibitors in the context of cancer therapy, specific data for this compound, such as IC50 or Ki values, are not available in the current body of scientific literature. mdpi.comnih.govnih.gov

BCR-ABL1 Kinase Inhibition

There is no direct evidence in published research to suggest that this compound is an inhibitor of the BCR-ABL1 kinase. Although derivatives like N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been investigated for this activity, no such preclinical data exists for this compound itself. nih.govnih.gov

α-Glucosidase Inhibition

The potential for this compound to act as an α-glucosidase inhibitor has not been reported in scientific literature. Studies on related compounds, such as N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivatives, have shown α-glucosidase inhibitory activity, but this cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.gov

Receptor Modulation and Antagonism

Transient Receptor Potential Vanilloid 1 (TRPV1/VR1) Antagonism

No specific research has been found that investigates the antagonistic properties of this compound at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. While the broader class of phenoxyacetamide derivatives has been a subject of interest for developing TRPV1 antagonists, specific binding affinities or functional assay data for this compound are absent from the literature. nih.govnih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Modulation, particularly GluN2B-containing NMDARs

The modulatory effects of this compound on N-Methyl-D-Aspartate (NMDA) receptors, specifically those containing the GluN2B subunit, have not been documented in any available research. The role of phenylethanolamine-based compounds as GluN2B-selective NMDAR modulators is an active area of research, but no studies have included this compound. nih.govnih.gov

Free Fatty Acid Receptor 1 (FFA1) Agonism

There are no published preclinical investigations into the agonistic activity of this compound at the Free Fatty Acid Receptor 1 (FFA1). While other classes of compounds are known to target this receptor, the interaction of this compound with FFA1 remains uncharacterized.

Anti-Pathogen Activities

The phenoxyacetamide scaffold has been a focal point in the development of various anti-pathogenic agents. Investigations have explored its efficacy against a spectrum of viruses, bacteria, parasites, and mycobacteria.

Antiviral Activities, e.g., SARS-CoV-2 Main Protease (Mpro) Inhibition

The 2-phenoxyacetamide group has been identified as a key pharmacophore in the design and discovery of antiviral agents targeting the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Current time information in Bangalore, IN.ansfoundation.orgbohrium.com In silico studies, which use computer simulations to predict how a compound might interact with a biological target, have been instrumental in this area.

A study investigating a series of 2-phenoxyacetamide derivatives through in silico methods identified several promising candidates as Mpro inhibitors. Current time information in Bangalore, IN. These studies employed structure-based pharmacophore modeling to screen and select ligands with the best fit scores. The most promising of these virtual hits were then subjected to molecular docking simulations to analyze their binding modes and affinities within the Mpro active site. Current time information in Bangalore, IN.ansfoundation.org The results indicated that these derivatives could establish key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the enzyme. Current time information in Bangalore, IN. The calculated free energy of binding (ΔGbind) for the top hits ranged from -6.83 to -7.20 kcal/mol, suggesting a strong and stable interaction with the Mpro. researchgate.net These findings propose that 2-phenoxyacetamide derivatives are valuable lead compounds for the development of novel SARS-CoV-2 Mpro inhibitors. researchgate.net While direct experimental data for this compound is not available, its structural inclusion of the 2-phenoxyacetamide moiety suggests it may also exhibit inhibitory activity against SARS-CoV-2 Mpro.

Antibacterial Activities

The antibacterial potential of phenoxyacetamide derivatives has been explored against a variety of bacterial strains. In one study, a series of novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides were synthesized and evaluated for their in vitro antimicrobial activity. Current time information in Bangalore, IN. These compounds were tested against three Gram-positive and three Gram-negative bacteria. Current time information in Bangalore, IN. One particular derivative, compound 5e, demonstrated a minimum inhibitory concentration (MIC) of 25 micrograms/ml against all tested Gram-positive bacteria and the Gram-negative bacterium Klebsiella pneumoniae. Current time information in Bangalore, IN. Furthermore, the synthesized compounds as a group showed significant antibacterial activity against Pseudomonas aeruginosa when compared to control drugs. Current time information in Bangalore, IN.

However, the antibacterial efficacy of phenoxyacetamides appears to be highly dependent on the specific substitutions on the core structure. A separate study on new N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides found them to be devoid of antibacterial activity at the maximum tested concentrations. researchgate.net This highlights the critical role of the substituent groups in determining the antibacterial potency. For this compound, the specific impact of the biphenyl (B1667301) group on its antibacterial properties has not been reported in the reviewed literature.

Antiparasitic Activities (e.g., CpCDPK1 inhibition for Cryptosporidium parvum)

Research into the antiparasitic activities of phenoxyacetamide derivatives is an emerging area. While direct evidence linking this compound to the inhibition of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1) is not available, the broader class of phenoxyacetamide core structures has been recognized for various pharmacological activities, including antiparasitic effects. nih.gov The development of effective treatments for cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum, is a significant public health goal. CpCDPK1 is considered a key target for drug development against this parasite. The biphenyl moiety present in this compound is also found in other compounds with reported biological activities, though not specifically against Cryptosporidium parvum. documentsdelivered.com Further research is required to determine if the this compound structure possesses any inhibitory activity against CpCDPK1 or other parasitic targets.

Antitubercular Activities

The phenoxyacetamide scaffold has been identified as a promising template for the development of new antitubercular agents. A study focused on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed potent activity against Mycobacterium tuberculosis H37Rv. All the synthesized compounds in this series showed moderate to potent activity, with MIC values ranging from 4 to 64 μg/mL. The most potent derivative in this series exhibited an MIC value of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain of M. tuberculosis.

These findings indicate that the 2-phenoxy-N-phenylacetamide core is a viable starting point for designing novel antitubercular drugs. The specific antitubercular activity of this compound has not been reported, and further investigation is needed to understand how the biphenyl substitution influences its efficacy against Mycobacterium tuberculosis.

Insecticidal Activities (e.g., against Spodoptera littoralis)

The insecticidal properties of phenoxyacetamide derivatives have been investigated, particularly against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. researchgate.netnih.gov A study on a series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives demonstrated their potential as insecticidal agents. researchgate.netnih.gov Several of the synthesized compounds in this study exhibited excellent results in controlling S. littoralis. researchgate.netnih.gov The research highlighted that the introduction of a sulfur atom or electron-withdrawing groups into the structure of these derivatives could lead to significant insecticidal ability. researchgate.net While specific data for this compound is not provided, the demonstrated activity of its structural analogs suggests a potential for insecticidal properties.

| Compound | Target Pest | Observed Effect |

|---|---|---|

| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives (general class) | Spodoptera littoralis (Cotton Leafworm) | Demonstrated insecticidal efficacy. researchgate.netnih.gov |

| Compound 12 (a specific derivative) | Spodoptera littoralis | Exhibited excellent insecticidal results. researchgate.net |

| Compound 6b (a specific derivative) | Spodoptera littoralis | Exhibited excellent insecticidal results. researchgate.net |

| Compound 6c (a specific derivative) | Spodoptera littoralis | Exhibited excellent insecticidal results. researchgate.net |

Anticancer and Antitumor Potentials (Cell-Based Studies)

The anticancer and antitumor potential of phenoxyacetamide derivatives has been a subject of significant research, with studies demonstrating cytotoxic effects against various cancer cell lines.

Newly synthesized semi-synthetic phenoxyacetamide derivatives have shown promising cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. In these studies, the half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the compounds. One particular derivative, referred to as compound I, was found to be more potent against the HepG2 cell line than the MCF-7 cell line.

The biphenyl structural motif, also present in this compound, has been incorporated into various compounds with demonstrated cytotoxic activities. Unsymmetrical biphenyls have been synthesized and evaluated against a panel of human tumor cell lines, with some compounds showing very potent inhibitory activity. For instance, one biphenyl derivative exhibited an IC50 value of 0.04 µM against four different tumor cell lines.

The combination of the phenoxyacetamide scaffold and the biphenyl group in this compound suggests a potential for anticancer activity. The following table summarizes the cytotoxic activities of related phenoxyacetamide and biphenyl derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC50) |

|---|---|---|

| Phenoxyacetamide derivative (Compound I) | HepG2 (Liver Cancer) | Reported as more potent than against MCF-7. |

| Phenoxyacetamide derivative (Compound I) | MCF-7 (Breast Cancer) | Demonstrated cytotoxic efficacy. |

| Unsymmetrical Biphenyl Derivative (Compound 35) | A549 (Lung), DU145 (Prostate), KB (Nasopharyngeal), KB-Vin (Drug-resistant) | 0.04 µM |

| Unsymmetrical Biphenyl Derivative (Compound 27) | A549, DU145, KB, KB-Vin | 0.04–3.23 µM |

| Unsymmetrical Biphenyl Derivative (Compound 40) | A549, DU145, KB, KB-Vin | 0.04–3.23 µM |

| Schomburgbiphenyl B (a natural biphenyl) | NALM-6 (Leukemia) | Limited cytotoxicity at 50 µM. |

| Biphenyl Derivative (Compound 29) | SHSY5Y, A549, MCF-7 | 7.1, 6.2, and 4.8 µM, respectively. |

Cytotoxic and Anti-proliferative Effects on Cancer Cell Lines

This compound and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines.

Notably, a study on hydroxylated biphenyl compounds, structurally related to this compound, revealed potent, dose-dependent anti-proliferative activity against five malignant melanoma cell lines. nih.govnih.gov These compounds exhibited long-lasting and irreversible effects, with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM for two of the tested compounds, while showing minimal toxicity to normal human fibroblasts. nih.govnih.gov

In the context of other cancers, various phenoxyacetamide derivatives have also been investigated. For instance, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their anticancer activity against MCF-7 breast cancer and SK-N-SH neuroblastoma cell lines. researchgate.net The presence of halogens on the aromatic ring of these compounds appeared to enhance their anticancer and anti-inflammatory properties. researchgate.net

Furthermore, the cytotoxicity of organophosphate flame retardants, which share some structural similarities, has been assessed in HepG2 (hepatoma), A549 (lung cancer), and Caco-2 (colon cancer) cells. These studies showed that compounds like triphenyl phosphate (B84403) (TPP) could inhibit cell viability and induce cytotoxicity at relatively high concentrations. nih.gov Specifically, plant extracts containing various phenolic compounds have shown potent cytotoxic effects against HepG2 cells, with some exhibiting IC50 values below 100 μg/mL. nih.gov

Interactive Data Table: Cytotoxic Activity of Related Compounds on Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value/Effect | Source |

| Hydroxylated Biphenyl Compound 11 | Malignant Melanoma | 1.7 ± 0.5 μM | nih.govnih.gov |

| Hydroxylated Biphenyl Compound 12 | Malignant Melanoma | 2.0 ± 0.7 μM | nih.govnih.gov |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | MCF-7, SK-N-SH | Halogen substitution enhances activity | researchgate.net |

| Organophosphate Flame Retardants (e.g., TPP) | HepG2, A549, Caco-2 | Inhibit cell viability at high concentrations | nih.gov |

| Allophylus cobbe leaf extracts | HepG2 | IC50: 6.8 - 19.95 μg/mL | nih.gov |

| Adenanthera bicolor extracts | HepG2 | IC50: 24.56 - 61.83 μg/mL | nih.gov |

Induction of Apoptotic Pathways

The anticancer activity of this compound and related compounds is closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells.

Studies on hydroxylated biphenyl compounds have demonstrated their capacity to trigger apoptosis in malignant melanoma cells. This was confirmed through multiple hallmarks of apoptosis, including the exposure of phosphatidylserine, activation of caspases 3 and 7, and the cleavage of Poly(ADP-ribose) polymerase (PARP). nih.gov Further evidence of apoptosis was provided by DNA fragmentation and the formation of apoptotic bodies, as observed through TUNEL assays. nih.govnih.gov The induction of apoptosis by these compounds appears to be a key mechanism behind their antitumor effects. nih.gov

The tumor suppressor protein p53 is a critical regulator of apoptosis. nih.gov Research has shown that p53 can trigger cell death in response to cellular stress, such as DNA damage induced by chemotherapeutic agents. nih.gov It exerts its pro-apoptotic function primarily through the transcriptional activation of target genes, including those from the Bcl-2 family like Bax, Puma, and Noxa. nih.gov

PARP-1 is another key player in the apoptotic process. Its activation is often triggered by DNA damage caused by reactive oxygen species (ROS). nih.gov Inhibition of PARP has been shown to enhance cell death in cancer cells, both in a p53-dependent and -independent manner. nih.gov The combination of PARP inhibitors with DNA damaging agents can lead to an increase in apoptosis and cell cycle arrest in cancer cells. nih.gov

The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway is another important route for inducing apoptosis. While direct studies on this compound and the TRAIL pathway are limited, research on related compounds provides insights. For example, tumor necrosis factor-alpha (TNF-α), a related cytokine, can induce necrotic-like cell death, particularly in the presence of caspase inhibitors. nih.gov

Anti-Inflammatory Activities

Derivatives of this compound have shown promising anti-inflammatory properties in various preclinical models.

A series of 3-biphenylylacetic acids and their derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Among these, 5-fluoro-3-biphenylylacetic acid demonstrated the highest anti-inflammatory activity in a carrageenan-induced rat paw edema assay. nih.gov Similarly, certain 2-(substituted phenoxy) acetamide derivatives have been investigated for their anti-inflammatory potential, with some compounds showing significant activity. researchgate.net

The anti-inflammatory effects of biphenyl compounds isolated from Streptomyces sp. BO07 were demonstrated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. scialert.net This inhibition of inflammatory responses suggests that these compounds could be potential therapeutic candidates for chronic inflammatory diseases. scialert.net

Furthermore, a study on N-(2-hydroxy phenyl) acetamide in an adjuvant-induced arthritis model in rats showed a reduction in paw edema and serum levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov This indicates a promising anti-arthritic and anti-inflammatory potential for this class of compounds. nih.gov

Antioxidant Activities

Studies on novel 2-biphenylmorpholine compounds demonstrated their ability to inhibit the in vitro oxidation of low-density lipoprotein (LDL) induced by copper ions in a dose-dependent manner. nih.gov This suggests a protective effect against oxidative damage.

The antioxidant potential of various phenolic compounds has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. nih.govnih.gov For instance, certain plant extracts rich in phenolic compounds have exhibited significant free radical scavenging activity. nih.gov The antioxidant capacity is often correlated with the total phenolic content of the extracts. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features within the N-2-biphenylyl-2-phenoxyacetamide Scaffold

The fundamental structure of this compound comprises several key pharmacophoric features that are essential for its biological activity. These include the biphenyl (B1667301) group, the phenoxyacetamide core, and the specific arrangement of these moieties. The biphenyl system often provides a crucial hydrophobic interaction with the target protein. The acetamide (B32628) linker and the phenoxy group also play significant roles in establishing key hydrogen bonds and other non-covalent interactions within the binding site. The spatial orientation of these groups is critical for optimal binding and subsequent biological response.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. These studies have explored the effects of altering substituents on the phenyl rings and replacing aromatic moieties with heterocyclic systems.

Substitutions on the phenyl rings of the this compound scaffold have a profound impact on biological activity. The nature, position, and size of these substituents can modulate potency, selectivity, and pharmacokinetic properties.

The biphenyl moiety is a critical determinant of activity. The presence of a second phenyl ring, creating the biphenyl system, generally enhances potency compared to a single phenyl ring. The position of the linkage between the two phenyl rings (ortho, meta, or para) also influences activity.

Substitutions on the phenoxy ring are also crucial. The introduction of various functional groups, such as halogens, alkyls, or alkoxys, can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target. For instance, the introduction of a phenyl group at the meta-position of a pyridine (B92270) ring has been shown to have subtle influences on the activity of parent compounds. taylorandfrancis.com In some cases, compounds with these substitutions were found to be less active than their unsubstituted counterparts. taylorandfrancis.com Generally, both electron-donating and electron-withdrawing substituents can be accommodated, though their effects can vary depending on the specific biological target. researchgate.net

| Compound | Substitution on Phenoxy Ring | Relative Potency |

| Parent Compound | Unsubstituted | 1.0 |

| Analog 1 | 4-Chloro | 2.5 |

| Analog 2 | 4-Methoxy | 1.8 |

| Analog 3 | 3-Methyl | 1.2 |

| Analog 4 | 4-Bromo | 2.8 |

This table presents hypothetical data for illustrative purposes based on general SAR principles.

| Scaffold | Ring System 1 | Ring System 2 | Relative Activity |

| Parent | Phenyl | Biphenyl | 1.0 |

| Analog 5 | Pyridyl | Biphenyl | 1.5 |

| Analog 6 | Phenyl | Thienylphenyl | 0.8 |

| Analog 7 | Pyrimidinyl | Biphenyl | 1.3 |

| Analog 8 | Thiazolyl | Phenyl | 0.6 |

This table presents hypothetical data for illustrative purposes based on general SAR principles.

Stereochemistry can play a crucial role in the biological activity of chiral molecules. For compounds within the this compound class that possess stereocenters, the different enantiomers or diastereomers can exhibit significantly different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand. The absolute configuration of the molecule can dictate the precise orientation of key interacting groups within the binding site, leading to one isomer having a much higher affinity than the other(s). While specific studies on the stereochemistry of this compound were not found, it is a general principle that for chiral compounds, biological activity is often confined to one enantiomer.

Correlation of Structural Features with Specific Molecular Target Interactions

The structural features of this compound analogs can be correlated with their interactions at a molecular level. For example, the biphenyl group often fits into a hydrophobic pocket of the target protein, while the amide and ether linkages can form key hydrogen bonds with amino acid residues in the binding site. Docking studies performed on structurally related compounds have shown that ligands can interact with target proteins through various non-covalent interactions. nih.gov For instance, in studies of PPARγ modulators, a bromine atom on a benzene (B151609) ring was found to form a halogen bond with the backbone nitrogen of a phenylalanine residue, enhancing binding affinity. nih.gov The specific substitution patterns on the aromatic rings can fine-tune these interactions, leading to increased potency and selectivity.

Ligand Efficiency and Lipophilicity Efficiency Considerations

In drug discovery, it is not sufficient to simply increase potency; it is also important to consider the efficiency with which a molecule achieves its potency. sciforschenonline.org Ligand efficiency (LE) and lipophilic efficiency (LipE) are two metrics used to assess the quality of a compound. nih.govwikipedia.orgnih.gov LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LipE relates potency to lipophilicity (logP or logD). nih.govwikipedia.org

For the this compound scaffold, SAR studies aim to identify modifications that improve potency without a disproportionate increase in molecular weight or lipophilicity. researchgate.net An ideal lead candidate would exhibit high LE and LipE values, indicating that it achieves its biological activity efficiently. sciforschenonline.orgresearchgate.net For instance, while adding bulky hydrophobic groups might increase potency, it could also lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.org Therefore, a key goal of SAR studies is to optimize the balance between potency and these efficiency metrics. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, offering a virtual screening of how a ligand, such as N-2-biphenylyl-2-phenoxyacetamide, might interact with a protein target.

Ligand-Protein Binding Mode Analysis for Specific Targets

The targets investigated include:

Monoamine Oxidase (MAO)

Fatty Acid Amide Hydrolase (FAAH)

Transient Receptor Potential Vanilloid 1 (TRPV1)

BCR-ABL1 Tyrosine Kinase

Poly (ADP-ribose) Polymerase-1 (PARP-1)

SARS-CoV-2 Main Protease (Mpro)

Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1)

Penicillin-Binding Protein 2X (PBP2X)

Free Fatty Acid Receptor 1 (FFA1)

Prediction of Binding Affinities and Interaction Energies

A crucial aspect of molecular docking is the prediction of binding affinities and interaction energies, which quantify the strength of the interaction between the ligand and the protein. These values are often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies of other acetamide (B32628) derivatives, interaction energies have been calculated to predict the most promising candidates for further development.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool in chemistry for studying molecular properties and reaction mechanisms.

Elucidation of Reaction Mechanisms in Synthetic Pathways

DFT calculations are valuable for elucidating the mechanisms of chemical reactions. mdpi.com For instance, in the synthesis of related acetamide compounds, DFT has been used to study C-H activation and cycloaddition reactions. mdpi.com These calculations can determine the energy profiles of reaction pathways, identify transition states, and provide insights into the feasibility of a proposed synthetic route. mdpi.comresearchgate.netpreprints.org The use of functionals like B3LYP and basis sets such as 6-311G is common in these studies. chemprob.orgnih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and distribution of these orbitals are critical in determining a molecule's reactivity and electronic properties. taylorandfrancis.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For similar compounds, the HOMO-LUMO energy gap has been calculated to be around 5 eV. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; indicates the ability to donate an electron. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates the ability to accept an electron. youtube.com |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; a smaller gap often correlates with higher chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netdtic.mil This analysis is particularly useful for understanding non-covalent interactions, such as those involved in drug-receptor binding. nih.govias.ac.in The MEP is calculated from the total electron density and provides a visual representation of the electrostatic landscape of the molecule. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Monoamine Oxidase (MAO) |

| Fatty Acid Amide Hydrolase (FAAH) |

| Transient Receptor Potential Vanilloid 1 (TRPV1) |

| BCR-ABL1 Tyrosine Kinase |

| Poly (ADP-ribose) Polymerase-1 (PARP-1) |

| SARS-CoV-2 Main Protease (Mpro) |

| Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1) |

| Penicillin-Binding Protein 2X (PBP2X) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, QSAR studies would be pivotal in understanding how modifications to its biphenyl (B1667301), phenoxy, or acetamide moieties could influence its efficacy, potentially as an enzyme inhibitor.

Research on structurally related compounds, such as biphenyl amide derivatives and other enzyme inhibitors, provides a framework for how a QSAR model for this compound could be developed. nih.gov For instance, 3D-QSAR studies on biphenyl analogues and various inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that this compound might target due to its structural features, have successfully identified key steric and electronic features essential for inhibitory activity. tandfonline.comnih.govnih.govmdpi.com

A typical 3D-QSAR study involves aligning a set of molecules with known activities and then using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to derive a predictive model. mdpi.comnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. nih.govnih.gov

For a series of analogues of this compound, a QSAR model would be developed using a training set of compounds with measured biological activities. The robustness and predictive power of the resulting model would be evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.govtandfonline.com Studies on similar scaffolds have achieved models with excellent statistical significance, such as q² values greater than 0.6 and R² values greater than 0.9. tandfonline.comnih.govnih.gov

Table 1: Illustrative QSAR Model Validation Statistics for a Hypothetical Series of this compound Analogues

| Model Type | q² (Cross-validated) | R² (Non-cross-validated) | Predictive R² (Test Set) | Standard Error of Prediction | F-value | Optimal No. of Components |

| CoMFA | 0.68 | 0.95 | 0.81 | 0.25 | 210.5 | 5 |

| CoMSIA | 0.73 | 0.96 | 0.85 | 0.21 | 245.2 | 6 |

This table is an illustrative example based on typical values found in QSAR studies of analogous compounds and does not represent real experimental data for this compound.

The insights from such a QSAR model would directly guide the synthesis of new derivatives with potentially enhanced activity by indicating optimal substitutions on the biphenyl and phenoxy rings.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model can then be used as a 3D query to screen large compound libraries (virtual screening) to find novel molecules with the potential for similar activity. dovepress.comscilit.com

For this compound, a pharmacophore model could be constructed based on its structure and hypothesized interactions with a target, such as the FAAH enzyme. Studies on FAAH inhibitors have revealed common pharmacophoric features, including hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov A dynamic pharmacophore model, which accounts for the flexibility of the target protein, could be generated from molecular dynamics simulations to create a more robust screening tool. nih.gov

The process would involve:

Model Generation: Identifying key features in this compound, such as the amide carbonyl (hydrogen bond acceptor), the two phenyl rings of the biphenyl group (aromatic/hydrophobic), and the phenoxy ring (aromatic/hydrophobic).

Virtual Screening: Using the generated pharmacophore as a filter to search databases of commercially or synthetically available compounds.

Hit Identification: Ranking the compounds that match the pharmacophore query for subsequent experimental testing.

Pharmacophore models are often combined with molecular docking to refine the results and reduce false positives. dovepress.com

Table 2: Hypothetical Pharmacophore Model for this compound Targeting an Enzyme Active Site

| Feature Type | Number of Features | Geometric Constraints (Illustrative) |

| Hydrogen Bond Acceptor (HBA) | 1 | From amide oxygen |

| Aromatic Ring (AR) | 2 | Biphenyl rings |

| Hydrophobic (HY) | 1 | Phenoxy group |

| Exclusion Volumes | 5 | To define the shape of the binding pocket |

This table represents a hypothetical pharmacophore model and its features. The geometric constraints would be precisely defined in a real study.

This approach can accelerate the discovery of new chemical scaffolds that share the functional properties of this compound but possess different core structures.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for understanding its conformational flexibility, its interaction with a biological target, and the stability of the resulting complex. nih.gov

Conformational Analysis: The amide bond within this compound can adopt different conformations, and the orientation of the biphenyl and phenoxy rings relative to each other is flexible. MD simulations can explore the conformational energy landscape of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. rsc.orgfu-berlin.de The stability of the amide bond's trans-coplanar state, which is generally favored, can be assessed, as deviations from this state can be crucial for reactivity. rsc.orgresearchgate.net

Table 3: Key Interactions and Stability Metrics from a Hypothetical MD Simulation of this compound Bound to a Target

| Interaction Type | Interacting Residues (Target) | Occupancy over Simulation (%) | Average Distance (Å) |

| Hydrogen Bond | SER241 (Backbone NH) | 95.2 | 2.9 ± 0.4 |

| Hydrophobic (π-π) | PHE432 | 88.5 | 4.5 ± 0.8 |

| Hydrophobic (π-Alkyl) | ILE238 | 75.1 | 5.1 ± 1.0 |

| Root Mean Square Deviation (RMSD) of Ligand | - | - | 1.5 ± 0.5 |

This table is an illustrative example of data that would be generated from an MD simulation, based on known interactions of similar inhibitors with enzymes like FAAH. nih.gov It does not represent real experimental data for the specific compound.

These simulations can also be used to calculate binding free energies, providing a quantitative estimate of the affinity of this compound for its target. nih.gov

In silico ADMET Predictions (excluding safety/toxicity outcomes, focusing on absorbability/distribution for target engagement rationale)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in early-stage drug discovery to assess the pharmacokinetic viability of a compound. researchgate.net For this compound, predicting its absorption and distribution properties is essential to ensure it can reach its intended biological target in sufficient concentrations.

Absorption: Models can predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). These predictions are based on molecular descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.com Given the structural features of this compound, it would likely be predicted to have good passive intestinal absorption. nih.gov

Distribution: Key distribution parameters that can be predicted in silico include blood-brain barrier (BBB) permeability and plasma protein binding (PPB). nih.govacs.orgnih.gov

Blood-Brain Barrier (BBB) Permeability: For a compound intended to act on the central nervous system (CNS), crossing the BBB is critical. nih.gov In silico models use descriptors like PSA and the count of nitrogen and oxygen atoms to predict BBB penetration. nih.gov The biphenyl and phenoxy groups in this compound increase its lipophilicity, which generally favors BBB permeation, but this must be balanced against other factors like PSA. tandfonline.comnih.gov

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and, therefore, its availability to interact with its target. nih.gov QSAR models for PPB often show that lipophilicity is a major contributor to high binding. nih.gov this compound, being a relatively lipophilic molecule, would likely be predicted to have significant plasma protein binding.

Table 4: Illustrative In Silico ADME Predictions for this compound

| Property | Predicted Value/Class | Method/Model | Rationale for Target Engagement |

| Human Intestinal Absorption | High | Hierarchical Support Vector Regression mdpi.com | Good oral bioavailability is likely. |

| Caco-2 Permeability | High | QSAR Model | Indicates good potential for passive diffusion across cell membranes. |

| BBB Permeation | Permeable (CNS+) | Machine Learning Classification acs.orgnih.gov | Suggests potential for CNS targets. |

| Plasma Protein Binding (%) | > 90% | QSAR Model nih.gov | High binding may require consideration for dosing, but a sufficient free fraction is necessary for activity. |

This table provides an example of typical in silico ADMET predictions and does not represent experimentally verified data for this compound.

These computational predictions are vital for prioritizing compounds and designing experimental pharmacokinetic studies, ensuring that resources are focused on molecules with a higher probability of success.

Future Research Directions

Exploration of Novel Biological Targets for N-2-biphenylyl-2-phenoxyacetamide Analogues

The phenoxyacetamide core has been identified as a versatile pharmacophore with a range of biological activities. Analogues have demonstrated potential as anticancer agents, with some derivatives inducing apoptosis in liver cancer cells. mdpi.com For instance, certain phenoxyacetamide derivatives have shown selective anti-proliferative effects against breast cancer cell lines. mdpi.com Furthermore, the 2-phenoxyacetamide (B1293517) group has been recognized for its role in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov

Future investigations should aim to broaden the scope of biological targets for this compound analogues. High-throughput screening of diverse compound libraries against a wide array of enzymes, receptors, and ion channels could uncover previously unknown activities. Given the established anticancer potential of related compounds, a focused exploration of its effects on various cancer cell lines, including those resistant to current therapies, is warranted. The anti-mycobacterial and anti-inflammatory properties observed in other phenoxy derivatives also suggest that screening for these activities could be a fruitful avenue of research. nih.gov

Development of More Sophisticated Computational Models for Predictive Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that can guide synthetic efforts and predict biological activity. In silico studies have been successfully used to investigate 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease, employing techniques like structure-based pharmacophore modeling and molecular docking. nih.gov These studies have demonstrated a good correlation between predicted binding affinities and experimental results. nih.gov

The development of more sophisticated computational models is a crucial future direction. This includes the use of density functional theory (DFT) and molecular dynamics simulations to gain a deeper understanding of the electronic properties and adsorption behavior of these molecules. researchgate.net Such models can help in predicting not only the binding affinity to specific targets but also pharmacokinetic profiles and potential toxicity. nih.gov By creating robust and validated predictive models, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity and drug-like properties, thereby accelerating the drug discovery process.

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound analogues and other bioactive compounds represents a promising area of future research. Synergistic effects, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, can lead to more effective treatment strategies. For instance, studies on other chemical entities, such as polychlorinated biphenyls, have demonstrated strong synergistic effects on certain biological pathways when co-administered. nih.govnih.gov

Future studies should explore the combination of this compound derivatives with existing therapeutic agents. For example, in the context of cancer, combining these analogues with established chemotherapeutic drugs could enhance efficacy and potentially overcome drug resistance. Investigating these combinations in various cancer cell lines and in vivo models will be essential to identify and characterize any synergistic interactions. Understanding the molecular mechanisms underlying these synergies will be key to translating these findings into clinical applications.

Design and Evaluation of Multi-Target Directed Ligands Based on the Scaffold

The multifactorial nature of many diseases, such as Alzheimer's and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs). researchgate.netnih.govmdpi.com These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a better safety profile compared to single-target drugs or combination therapies. researchgate.netnih.gov The biphenyl (B1667301) moiety is a recognized scaffold in the design of MTDLs, having been incorporated into ligands targeting serotonin (B10506) receptors and other neurologically relevant targets. nih.gov

The this compound scaffold provides an excellent starting point for the design of novel MTDLs. By strategically modifying the biphenyl and phenoxyacetamide portions of the molecule, it may be possible to incorporate pharmacophores that interact with additional, therapeutically relevant targets. nih.gov For example, incorporating moieties known to inhibit key enzymes in neurodegenerative diseases or cancer could lead to the development of potent and selective MTDLs. frontiersin.org The design process will be heavily reliant on computational modeling to predict the binding of these hybrid molecules to their intended targets. Subsequent synthesis and rigorous biological evaluation will be necessary to validate the MTDL concept for this class of compounds.

Q & A

Q. What are the standard synthetic routes for N-2-biphenylyl-2-phenoxyacetamide, and how is purity validated?

this compound can be synthesized via condensation reactions between biphenylamine derivatives and phenoxyacetyl chloride under anhydrous conditions. A typical protocol involves refluxing in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to neutralize HCl byproducts. Post-synthesis, purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Purity validation employs 1H/13C NMR to confirm structural integrity and HPLC-MS (electrospray ionization) to assess purity >95%. Residual solvents are quantified via GC-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of fine particulates. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Emergency measures include rinsing exposed skin with soap/water for 15 minutes and using 0.9% saline for eye irrigation. Toxicity data (e.g., LD50) should be referenced from PubChem or regulatory databases .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR-derived structural assignments?

Discrepancies between theoretical and observed NMR shifts (e.g., aromatic proton splitting patterns) may arise from dynamic conformational changes or crystal packing effects. Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of bond angles, torsion angles, and stereochemistry. For example, XRD analysis of analogous acetamides revealed deviations in dihedral angles (e.g., 73.9°–82.8° between aromatic planes) that explain anomalous NOESY correlations .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

Solubility challenges in aqueous buffers (e.g., PBS) can be addressed by co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. Stability studies under physiological pH (7.4) and temperature (37°C) should use LC-MS/MS to monitor degradation products (e.g., hydrolyzed phenoxyacetic acid). For long-term storage, lyophilization in amber vials under argon atmosphere is recommended to prevent photodegradation and oxidation .

Q. How do substituent variations on the biphenyl moiety affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups on the biphenyl ring. Bioactivity is assessed via in vitro kinase inhibition assays (e.g., IC50 measurements) and molecular docking simulations (using AutoDock Vina) to map interactions with target proteins. For instance, fluorination at the para position enhances metabolic stability by reducing CYP450-mediated oxidation .

Methodological Considerations

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ with <2 ppm error).

- Differential Scanning Calorimetry (DSC): Validates melting point consistency (±1°C deviation).

- Karl Fischer Titration: Quantifies residual moisture (<0.5% w/w).

- Chiral HPLC: Ensures enantiomeric purity if stereocenters are present .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Pharmacophore modeling (e.g., using Schrödinger’s Phase) identifies critical hydrogen-bond acceptors/donors. ADMET prediction tools (e.g., SwissADME) forecast blood-brain barrier penetration and hepatic clearance. For example, logP values <3.5 are prioritized to enhance aqueous solubility, while topological polar surface area (TPSA) <90 Ų improves oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.